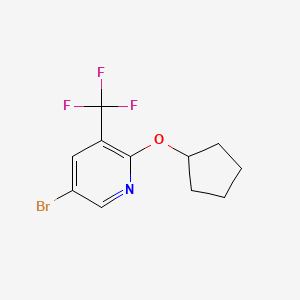
Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate
Übersicht
Beschreibung
Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate, also known as MBTCA, is an organic compound that has been widely used in various scientific fields. It is a colorless, odorless liquid with a low melting point and boiling point. MBTCA has been used in organic synthesis, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate is widely used in scientific research, particularly in organic synthesis. It has been used to synthesize various compounds, such as heterocyclic compounds, amino acids, and peptides. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate is not fully understood. However, it is believed that Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate acts as an inhibitor of enzymes, as well as of protein-protein interactions. It is also believed that Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate may act as an agonist of certain receptor proteins, which may explain its ability to affect biochemical and physiological processes.
Biochemical and Physiological Effects
Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to inhibit certain protein-protein interactions, which may explain its ability to affect biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate in laboratory experiments has a number of advantages. For example, it is relatively easy to synthesize and is generally non-toxic. Additionally, it is relatively inexpensive and has a low melting point and boiling point, which makes it easy to handle and store. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short shelf life and may be unstable in the presence of certain chemicals.
Zukünftige Richtungen
There are a number of potential future directions for Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate research. For example, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on cells. Additionally, further research could be conducted to develop more efficient synthesis methods for Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate, as well as to explore potential applications for Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate in drug design and development. Finally, further research could be conducted to explore how Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate could be used to study biochemical and physiological processes in living organisms.
Eigenschaften
IUPAC Name |
methyl 2-[2-bromo-4-cyano-5-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-10(17)4-6-2-8(11(13,14)15)7(5-16)3-9(6)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCPNRUDSPMMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1414275.png)
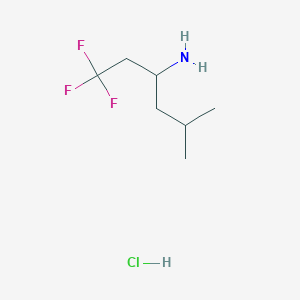
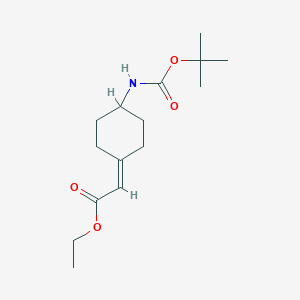

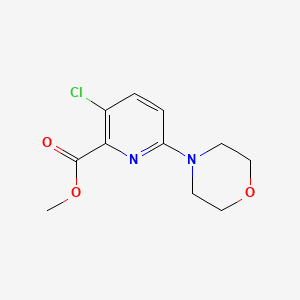
![(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid benzyl ester](/img/structure/B1414283.png)

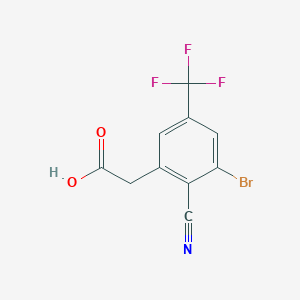
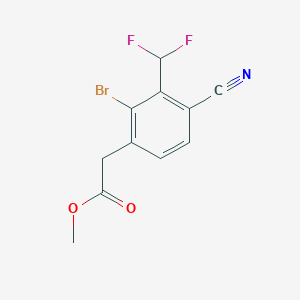

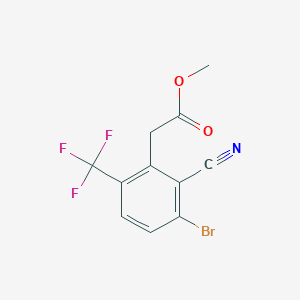
![10,10'-[(Anthracene-9,10-diyl)bisethynylenebis(1,4-phenylene)bisethynylenebis(1,4-phenylene)bisethynylene]-9,9'-(1,4-phenylene)bisethynylenebisanthracene](/img/structure/B1414294.png)
